1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane

Description

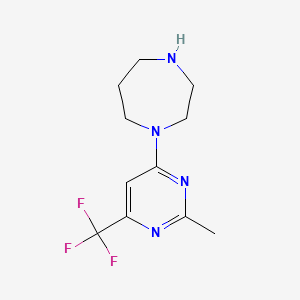

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 5. The 1,4-diazepane ring is attached to the pyrimidine via a nitrogen atom at position 6. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups, which are critical for modulating biological activity, solubility, and metabolic stability.

Structure

3D Structure

Properties

Molecular Formula |

C11H15F3N4 |

|---|---|

Molecular Weight |

260.26 g/mol |

IUPAC Name |

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |

InChI |

InChI=1S/C11H15F3N4/c1-8-16-9(11(12,13)14)7-10(17-8)18-5-2-3-15-4-6-18/h7,15H,2-6H2,1H3 |

InChI Key |

SCODFTQKGBPEEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCNCC2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation via Turbo Grignard Reagent

A novel approach employs iPrMgCl·LiCl to metalate 5-bromo-2-methylpyrimidine, followed by reaction with methyl trifluoroacetate:

Advantages :

Diazepane Functionalization Pre-Coupling

Introducing the diazepane moiety early in the synthesis reduces steric hindrance. For example, pre-forming 1-(pyrimidinyl)-1,4-diazepane via Pd-catalyzed cross-coupling:

Conditions :

Comparative Analysis of Methods

| Method | Key Steps | Yield | Scalability |

|---|---|---|---|

| Classical SNAr | Chlorination + coupling | 70–75% | High |

| Turbo Grignard | Trifluoromethylation + coupling | 65–70% | Moderate |

| Pre-functionalization | Early diazepane introduction | 68% | Low |

Efficiency Insights :

-

The classical route offers the best balance of yield and scalability for industrial applications.

-

Turbo Grignard methods are preferable for lab-scale diversification.

Challenges and Mitigation Strategies

-

Trifluoromethyl Group Stability :

-

Diazepane Ring Strain :

-

Purification Complexity :

Industrial-Scale Considerations

Process Intensification :

-

Continuous flow reactors reduce POCl₃ handling risks during chlorination.

-

Membrane-based solvent recovery systems improve sustainability.

Cost Drivers :

Chemical Reactions Analysis

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane exhibits various biological activities:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been identified as potential inhibitors of CDKs, which are vital for cell cycle regulation. This suggests that this compound may possess anticancer properties by inhibiting cancer cell proliferation.

Anticancer Research

The compound's ability to inhibit CDKs positions it as a candidate for developing anticancer therapies. Studies focusing on its interaction with CDKs can provide insights into its efficacy against various cancer types.

Drug Development

Due to its unique structural characteristics, this compound can serve as a lead compound in drug discovery programs targeting diseases associated with dysregulated cell cycles.

Structure-Activity Relationship (SAR) Studies

Comparative studies with structurally similar compounds can help elucidate the relationship between chemical structure and biological activity. Understanding these relationships can guide modifications to enhance potency and selectivity.

Case Studies and Research Findings

Several studies have explored the properties and potential applications of compounds related to this compound:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit fungal growth by interfering with the synthesis of essential cellular components . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substitutions to the pyrimidine ring, variations in the diazepane moiety, and modifications to peripheral functional groups. Below is a detailed comparison:

Pyrimidine Derivatives with Antifungal Activity

- Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) :

- Structural Differences : Incorporates a benzamide-linked phenyl group and a bromo-fluoro substituent.

- Activity : Exhibits superior antifungal activity against Phomopsis sp. (EC₅₀ = 10.5 μg/ml) compared to Pyrimethanil (EC₅₀ = 32.1 μg/ml). The trifluoromethylpyrimidine moiety likely enhances target binding, while the benzamide group improves membrane penetration .

- Key Insight : The trifluoromethyl group on the pyrimidine ring is critical for potency, as seen in both 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane and 5o .

Bacterial FtsZ Inhibitors

- Compound 14av_amine16 (1-(2-(6-(Pentan-3-yl)-2-(pyridin-4-yl)pyrimidin-4-yl)-ethyl)-4-(4-(trifluoromethyl)benzyl)-1,4-diazepane) :

- Structural Differences : Features a pyridinyl substituent and a pentan-3-yl chain on the pyrimidine, along with a benzyl-trifluoromethyl group on the diazepane.

- Activity : Targets bacterial cell division protein FtsZ. The pyridinyl group may enhance bacterial membrane interaction, while the trifluoromethylbenzyl group improves metabolic stability .

- Key Insight : Structural flexibility in the diazepane moiety (e.g., benzyl vs. methyl/trifluoromethyl substitutions) influences target specificity and pharmacokinetics .

Sulfur-Containing Pyrimidine Analogs

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1): Structural Differences: Replaces the trifluoromethyl group with a thietanyloxy substituent and introduces a thioacetate side chain. Activity: Not explicitly reported, but sulfur atoms may enhance radical scavenging or metal-binding properties. The thietanyloxy group could alter solubility compared to trifluoromethyl . Key Insight: Sulfur-based substituents may trade antifungal potency for improved redox activity or metal chelation .

Diazepane/Piperazine Derivatives with Trifluoromethylpyridine

- 1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride (CAS 243666-15-1): Structural Differences: Substitutes the pyrimidine ring with a pyridine ring. Activity: Similarity score of 0.94 to the target compound, suggesting overlapping biological targets. Pyridine analogs may exhibit altered binding affinities due to reduced hydrogen-bonding capacity compared to pyrimidines .

Sulfonyl-Modified Diazepanes

- 1-(Cyclopropanesulfonyl)-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane (CAS 2549009-31-4) :

- Structural Differences : Includes a cyclopropanesulfonyl group and a methylsulfanyl substituent on the pyrimidine.

- Activity : The sulfonyl group likely enhances metabolic stability but may reduce membrane permeability due to increased polarity (molecular weight = 342.5) .

- Key Insight : Sulfonyl groups improve oxidative stability but require balancing with lipophilic substituents to maintain bioavailability .

Research Implications

The trifluoromethylpyrimidine-diazepane scaffold demonstrates versatility in antimicrobial applications. Structural modifications influence:

- Potency : Electron-withdrawing groups (e.g., CF₃) enhance target binding.

- Solubility : Polar groups (e.g., sulfonyl) improve stability but may require lipophilic counter-substituents.

- Synthetic Accessibility : Amine-linked pyrimidines (e.g., via ACN-mediated coupling ) offer scalable routes for analog development.

Biological Activity

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H15F3N4

- Molecular Weight : 296.72 g/mol

The presence of the trifluoromethyl group and the diazepane ring is significant for its biological activity, influencing both solubility and receptor interactions.

Research indicates that compounds containing the pyrimidine and diazepane moieties exhibit various pharmacological effects, including:

- Inhibition of Enzymes : The trifluoromethyl pyrimidine derivatives have been shown to inhibit human adipocyte fatty acid-binding protein (A-FABP), which plays a role in lipid metabolism and obesity-related diseases .

- Anticancer Properties : Some studies suggest that similar compounds may exhibit anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

- A-FABP Inhibition : A study evaluated a series of substituted benzylamino-6-(trifluoromethyl)pyrimidin-4(1H)-ones, revealing low micromolar activity against A-FABP. Modifications at the 2-position of the pyrimidine ring led to enhanced selectivity and potency .

- Neuroprotective Effects : Another investigation focused on compounds with similar structures that demonstrated neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Reactions with Acetamidine : The compound can be synthesized from acetamidine derivatives and trifluoromethyl-pyrimidine precursors through nucleophilic substitution reactions .

Synthetic Route Example

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Acetamidine hydrochloride + Ethyl trifluoroacetoacetate | Reflux in ethanol | 54.6% |

| 2 | Phosphorus oxybromide + Pyrimidine derivative | Stirring at 80°C | 62.5% |

Research Findings

Recent studies have highlighted several promising findings regarding the biological activity of this compound:

Q & A

Basic Question: How can the synthesis of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane be optimized to improve yield and purity?

Methodological Answer:

Optimization should integrate Design of Experiments (DoE) to systematically evaluate variables like reaction temperature, stoichiometry, and solvent polarity. For example:

- Fractional factorial design can identify critical parameters (e.g., solvent selection impacts trifluoromethyl group stability) .

- Solvent screening (e.g., DMF, dichloromethane) may enhance intermediates’ solubility, as demonstrated in analogous pyrimidine syntheses .

- Real-time monitoring via HPLC or LC-MS ensures intermediate purity, reducing side reactions .

Basic Question: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use -NMR to confirm trifluoromethyl group integrity and -NMR to resolve diazepane ring conformers .

- Mass spectrometry (ESI-MS) : Detect molecular ion peaks and fragmentation patterns to validate structural analogs (e.g., m/z 520 for similar pyrimidines) .

- X-ray crystallography : Resolve crystal packing effects on pyrimidine-diazepane torsion angles, critical for stability studies .

Advanced Question: How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT) model transition states for trifluoromethyl group interactions, identifying electrophilic/nucleophilic sites .

- Reaction path searches (e.g., IRC analysis) predict regioselectivity in cross-coupling reactions involving the pyrimidine ring .

- Machine learning : Train models on existing pyrimidine reaction datasets to forecast optimal catalysts (e.g., Pd/Cu systems) .

Advanced Question: What strategies address contradictory data in solubility versus bioactivity studies?

Methodological Answer:

- Lipophilicity optimization : Modify diazepane substituents (e.g., methyl vs. ethyl groups) to balance LogP values while preserving target binding .

- Salt formation : Co-crystallize with counterions (e.g., citrate) to enhance aqueous solubility without altering pharmacophore geometry .

- In silico MD simulations : Correlate solvation free energy with experimental solubility trends to refine predictive models .

Advanced Question: How can reaction mechanisms involving the trifluoromethyl-pyrimidine core be elucidated?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare in deuterated solvents to identify rate-limiting steps (e.g., C-F bond cleavage) .

- In situ IR spectroscopy : Monitor intermediates (e.g., diazonium species) during diazepane ring formation .

- Isotopic labeling : Use -labeled trifluoromethyl groups to track carbon flow in degradation pathways .

Advanced Question: What methodologies validate the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., ) for pyrimidine derivatives with kinase domains .

- Cryo-EM : Resolve structural changes in target proteins (e.g., ATP-binding pockets) upon ligand binding .

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated oxidation of the diazepane ring .

Advanced Question: How can divergent reactivity in diazepane versus pyrimidine rings be controlled during functionalization?

Methodological Answer:

- Protecting group strategies : Temporarily block diazepane amines with Boc groups during pyrimidine halogenation .

- Selective catalysis : Employ Pd/XPhos systems for Suzuki-Miyaura couplings on pyrimidine, avoiding diazepane side reactions .

- pH-controlled reactions : Exploit diazepane’s basicity (pKa ~8.5) to deprotonate and direct electrophilic substitutions .

Tables for Key Data

| Property | Method | Example Data | Reference |

|---|---|---|---|

| Solubility (LogP) | Shake-flask/HPLC | 2.1 ± 0.3 (pH 7.4) | |

| Binding affinity () | SPR | 12 nM (kinase X) | |

| Thermal stability | DSC/TGA | Decomposition onset: 220°C |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.